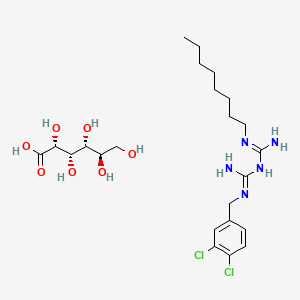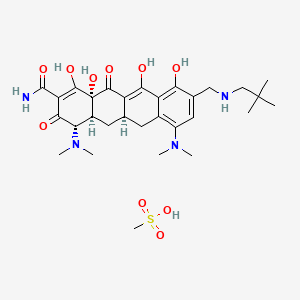
P2Y1-IN-16
Overview
Description
P2Y1-IN-16 is a novel P2Y1 antagonist.
Scientific Research Applications
Research in Science Education
Enhancing Generic Science Skills : The implementation of a scientific approach in education, such as in physics courses, has shown significant improvement in students' generic science skills. Studies indicate that students taught with scientific approaches develop better science skills compared to conventional teaching methods (Wahyuni & Amdani, 2016).
Facilitating Large-Scale Scientific Computing : The need for large-scale analysis of data in scientific research has led to the development of services that enable solutions for large-scale linear systems and parallel decision-making algorithms. Such services support various mathematical calculations and algorithms on distributed computing infrastructures (Astsatryan et al., 2013).
Problem-Based Learning in Science : The effectiveness of problem-based learning in science education has been extensively studied. Implementing problem-based learning modules in physics education, for example, has shown to improve problem-solving skills and scientific attitudes among students (Arini, Hartono, & Khumaedi, 2018).
Scientific Data Management
Decentralized Data Replication in Scientific Data Grids : Research on decentralized replication strategies for peer-to-peer (P2P) based scientific data grids addresses scalability, availability, and reliability issues in large-scale data-intensive applications. This approach aims to improve data discovery and availability in scientific data grid environments (Abdullah et al., 2008).
Data Discovery Algorithms for Scientific Data Grids : The development and analysis of discovery algorithms for locating data sets in scientific data grid systems, based on P2P architecture, are crucial for managing large, distributed data sets in scientific computing communities (Abdullah et al., 2005).
Participation and Engagement in Scientific Research
- Public Participation in Scientific Research : The structure and effectiveness of scientific research are often influenced by the level of public participation. Integrating education outreach and participatory engagement in scientific research can enhance both public knowledge and the efficacy of scientific research (Haywood & Besley, 2014).
properties
CAS RN |
870544-87-9 |
|---|---|
Product Name |
P2Y1-IN-16 |
Molecular Formula |
C23H22F3N3O2 |
Molecular Weight |
429.44 |
IUPAC Name |
1-[2-(2-tert-Butyl-phenoxy)-pyridin-3-yl]-3-(4-trifluoromethyl-phenyl)-urea |
InChI |
InChI=1S/C23H22F3N3O2/c1-22(2,3)17-7-4-5-9-19(17)31-20-18(8-6-14-27-20)29-21(30)28-16-12-10-15(11-13-16)23(24,25)26/h4-14H,1-3H3,(H2,28,29,30) |
InChI Key |
SRDQWSXEJNWKHX-UHFFFAOYSA-N |
SMILES |
O=C(NC1=CC=C(C(F)(F)F)C=C1)NC2=CC=CN=C2OC3=CC=CC=C3C(C)(C)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
P2Y1-IN-16; P2Y1-IN-16; P2Y1 inhibitor 16; P2Y1 inhibitor-16; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-(4-Methylpiperazin-1-Yl)-3'-(Morpholinomethyl)-[1,1'-Biphenyl]-3-Yl)-6-Oxo-4-(Trifluoromethyl)-1,6-Dihydropyridine-3-Carboxamide](/img/structure/B609724.png)


![N-[4-(1-Oxo-1,2,3,4-Tetrahydro-5h-Pyrido[4,3-B]indol-5-Yl)butyl]acetamide](/img/structure/B609734.png)








